molecular formula C18H18BrN3O3 B11653675 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B11653675
M. Wt: 404.3 g/mol
InChI Key: AISVPWWLUVGOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic piperazine-based compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule is designed to incorporate two distinct pharmacophoric elements: a 4-bromobenzyl group and a 4-nitrobenzoyl moiety, linked through the piperazine scaffold. Piperazine derivatives are recognized as privileged structures in pharmaceutical development due to their versatile binding properties and wide range of biological activities . The strategic incorporation of both bromophenyl and nitrobenzoyl functional groups suggests potential for multifaceted biological interactions, making this compound a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex hybrid molecules, particularly through click chemistry and other conjugation techniques that link pharmacologically active segments to create new chemical entities with enhanced biological profiles . The structural framework of this compound aligns with contemporary drug discovery approaches that employ molecular hybridization strategies, where combining different bioactive pharmacophores can yield novel compounds with improved efficacy and modified selectivity profiles compared to parent molecules . Piperazine-based compounds have demonstrated substantial potential across multiple therapeutic areas, including as anticancer, antiviral, antibacterial, and antifungal agents . Specifically, hybrid nitroimidazole-piperazine compounds have shown promising anti-proliferative activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) in recent studies . The presence of the nitroaromatic component in this compound may contribute to electron-deficient properties that facilitate interactions with biological targets through various binding mechanisms. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in accordance with institutional chemical hygiene plans.

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H18BrN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

InChI Key

AISVPWWLUVGOQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Piperazine Derivatization: The 4-bromobenzyl chloride is then reacted with piperazine to form 1-[(4-bromophenyl)methyl]piperazine.

    Nitrobenzoylation: Finally, the 1-[(4-bromophenyl)methyl]piperazine is reacted with 4-nitrobenzoyl chloride under suitable conditions to yield the target compound, 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the piperazine ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituents at Position 1
  • 1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine ():

    • Replaces the nitrobenzoyl group with a 2-furanylmethyl moiety.
    • Lower molecular weight (335.245 g/mol vs. ~373.2 g/mol for the target compound) and reduced electron-withdrawing effects due to the furan ring. Likely impacts solubility and receptor affinity .
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine ():

    • Chlorine replaces bromine at the para position, reducing steric bulk and polarizability. The methylsulfanyl group introduces moderate electron-donating effects. Likely alters metabolic stability compared to the brominated analogue .
Substituents at Position 4
  • 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine ():

    • Shares the 4-nitrobenzoyl group but replaces the bromobenzyl with a bulkier 4-chlorobenzhydryl group.
    • Demonstrated cytotoxicity against cancer cell lines (IR 1643 cm⁻¹ for carbonyl stretch), suggesting nitrobenzoyl’s role in bioactivity .
  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():

    • Fluorine at the ortho position of the benzoyl group introduces steric hindrance and electronic effects distinct from the target’s bromophenyl. May influence binding to targets like serotonin or dopamine receptors .
Anticancer Potential
  • The nitrobenzoyl group in 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine () correlates with cytotoxic activity against solid tumors, likely due to nitro group-mediated DNA intercalation or redox cycling .
  • In contrast, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () showed high dopamine D2 receptor affinity (Ki < 10 nM), highlighting how nitro placement (benzyl vs. benzoyl) shifts activity from cytotoxicity to CNS targeting .
Receptor Binding and Selectivity
  • 1-[(4-Bromophenyl)methyl]piperazine () serves as a precursor for dopamine receptor ligands. Bromine’s size and hydrophobicity may enhance blood-brain barrier penetration compared to smaller halogens (e.g., chlorine) .
Physicochemical Properties
  • Melting Points : Piperazine derivatives with nitro groups (e.g., ’s 5e) typically exhibit higher melting points (>100°C) due to strong intermolecular interactions, compared to methoxy-substituted analogues (e.g., ’s compound 15, mp 78.1–79.3°C) .
  • Solubility : The bromophenyl and nitrobenzoyl groups in the target compound likely reduce aqueous solubility compared to derivatives with polar substituents (e.g., hydroxyl or methoxy groups in ) .

Data Table: Key Comparative Features

Compound Name Position 1 Substituent Position 4 Substituent Key Biological Activity Reference
Target Compound 4-Bromobenzyl 4-Nitrobenzoyl Not explicitly reported Inferred
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine 4-Bromobenzyl 2-Furanylmethyl Not reported
1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine 4-Chlorobenzhydryl 4-Nitrobenzoyl Cytotoxic (cancer cells)
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Not reported
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl 2-Nitrobenzyl-piperidine High D2 receptor affinity

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Alkylation : React 4-bromobenzyl chloride with piperazine derivatives to introduce the bromophenylmethyl group.

Acylation : Couple the intermediate with 4-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to install the nitrobenzoyl moiety .

  • Critical parameters include temperature control (0–25°C for acylation), solvent choice (polar aprotic solvents like DCM or DMF), and purification via column chromatography .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl and nitrobenzoyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 414.03 for C18_{18}H17_{17}BrN3_3O3_3) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 52.3%, H 3.9%, N 10.2%) .

Q. What are the primary biological targets or mechanisms explored for this compound?

  • Methodological Answer : Piperazine derivatives often target:

  • Neurotransmitter receptors (e.g., dopamine or serotonin receptors) via piperazine's nitrogen atoms, which mimic endogenous ligands .
  • Enzymes : Nitro groups may act as electron-withdrawing moieties, enhancing binding to catalytic sites (e.g., kinases or metabolic enzymes) .
  • Preliminary assays (e.g., radioligand binding or enzyme inhibition) are recommended to identify specific targets .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine substituents) impact biological activity?

  • Methodological Answer : Substituent effects can be systematically studied via:

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) in assays. Bromine’s larger atomic radius may enhance hydrophobic interactions, increasing receptor binding affinity .
  • Example : A study on similar piperazines showed that bromine substituents improved anticancer activity by 30% compared to chlorine derivatives .

Q. What strategies mitigate low yields during the nitrobenzoylation step?

  • Methodological Answer : Optimize reaction conditions:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Choice : Anhydrous DMF improves nitrobenzoyl chloride reactivity .
  • Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate the product efficiently .

Q. How can computational modeling predict this compound’s reactivity or binding modes?

  • Methodological Answer : Use tools like:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with dopamine D3 receptors (PDB ID: 3PBL) to prioritize synthetic targets .
  • DFT Calculations : Predict electron density around the nitro group to assess electrophilic reactivity .
  • ADMET Prediction : Software like SwissADME evaluates bioavailability (e.g., nitro groups may reduce blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do similar piperazine derivatives show conflicting bioactivity profiles in published studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50 vs. EC50) .
  • Substituent Positioning : Meta-substituted nitro groups (e.g., 3-nitrobenzoyl) may reduce activity compared to para-substituted analogues due to steric hindrance .
  • Resolution : Replicate studies under standardized conditions (e.g., NIH/3T3 fibroblasts) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Comparative Table: Substituent Effects on Biological Activity

Substituent (R1/R2)Biological Activity (IC50, μM)Key MechanismReference
4-Bromophenyl / 4-Nitro12.3 (Anticancer)Topoisomerase II inhibition
4-Chlorophenyl / 4-Nitro17.8 (Anticancer)DNA intercalation
4-Bromophenyl / 3-Nitro25.6 (Antimicrobial)β-lactamase inhibition

Key Takeaways

  • Synthesis : Prioritize acylation optimization for higher yields .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Biological Evaluation : Use SAR-guided modifications to enhance target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.